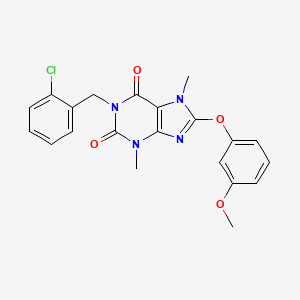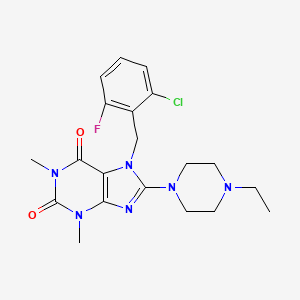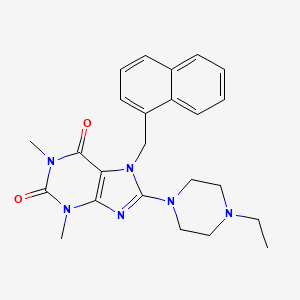
8-(benzylamino)-1-(2-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Vue d'ensemble
Description
8-(benzylamino)-1-(2-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives. It is commonly referred to as "B-FM" and has been widely used in scientific research for its various biochemical and physiological effects.
Mécanisme D'action
B-FM acts as a selective agonist for the A1 adenosine receptor. It binds to the receptor and activates downstream signaling pathways, leading to various biochemical and physiological effects. B-FM has been shown to decrease heart rate and blood pressure, as well as reduce inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
B-FM has been shown to have various biochemical and physiological effects. It has been reported to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells. B-FM has also been shown to inhibit cancer cell proliferation and induce apoptosis. In addition, B-FM has been shown to decrease heart rate and blood pressure, indicating its potential use in the treatment of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using B-FM in lab experiments is its high selectivity for the A1 adenosine receptor. This allows researchers to study the specific effects of A1 receptor activation without interference from other adenosine receptor subtypes. However, B-FM has a relatively short half-life in vivo, which limits its use in long-term studies. In addition, the synthesis of B-FM can be challenging and time-consuming, which may limit its widespread use in scientific research.
Orientations Futures
There are several future directions for research on B-FM. One potential area of research is the development of more potent and selective A1 receptor agonists. Another area of research is the investigation of the role of A1 receptor activation in the regulation of immune cell function and the treatment of inflammatory diseases. Additionally, the potential use of B-FM in the treatment of cardiovascular diseases and cancer warrants further investigation.
Applications De Recherche Scientifique
B-FM has been used in numerous scientific research studies due to its diverse range of applications. It has been used as a molecular probe to study adenosine receptor signaling pathways. B-FM has also been used to investigate the role of adenosine receptors in the regulation of cardiovascular function, inflammation, and cancer.
Propriétés
IUPAC Name |
8-(benzylamino)-1-[(2-fluorophenyl)methyl]-3,7-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O2/c1-25-17-18(24-20(25)23-12-14-8-4-3-5-9-14)26(2)21(29)27(19(17)28)13-15-10-6-7-11-16(15)22/h3-11H,12-13H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQJDCFYLUXIIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)N(C2=O)CC4=CC=CC=C4F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-[4-(acetylamino)phenyl]-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3534032.png)

![N~1~-(4-iodo-2-methylphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3534042.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3534043.png)
![N-[(2-adamantylamino)carbonothioyl]-3-methoxy-2-naphthamide](/img/structure/B3534047.png)
![2-iodo-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3534069.png)





![7-(3-bromobenzyl)-1,3-dimethyl-8-[4-(2-pyridinyl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3534095.png)
![3,4,5-trimethoxy-N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B3534104.png)
